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Compound of Interest

Compound Name: 2-Methyl-2-phenyl-1,3-dioxolane

Cat. No.: B8808167 Get Quote

An In-depth Technical Guide to the Characterization of Acetophenone Ethylene Ketal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of

acetophenone ethylene ketal, also known as 2-methyl-2-phenyl-1,3-dioxolane. This

compound is a common protective group for acetophenone in organic synthesis and is a

valuable intermediate in the development of pharmaceutical compounds. This document details

its physical and chemical properties, provides a thorough analysis of its spectroscopic data,

outlines a detailed experimental protocol for its synthesis, and includes visualizations of key

experimental workflows.

Section 1: Physical and Chemical Properties
Acetophenone ethylene ketal is a colorless liquid at room temperature. Its primary function in

organic chemistry is to protect the ketone group of acetophenone from reacting with

nucleophiles or bases, allowing for chemical modifications at other positions of the molecule.

Table 1.1: Physical and Chemical Properties of Acetophenone Ethylene Ketal
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Property Value Reference

IUPAC Name
2-methyl-2-phenyl-1,3-

dioxolane
PubChem

Synonyms

Acetophenone ethylene ketal,

2-phenyl-2-methyl-1,3-

dioxolane

PubChem

CAS Number 3674-77-9 PubChem

Molecular Formula C₁₀H₁₂O₂ PubChem

Molecular Weight 164.20 g/mol PubChem

Boiling Point
81.9 ± 0.5 °C at 308 K (based

on data from 293 to 324 K)
NIST WebBook[1]

Melting Point Not available [2]

Section 2: Spectroscopic Data
The following tables summarize the key spectroscopic data for the characterization of

acetophenone ethylene ketal.

Table 2.1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~7.25-7.50 Multiplet 5H
Aromatic protons

(C₆H₅)

~3.90-4.10 Multiplet 4H

Ethylene glycol

protons (-

OCH₂CH₂O-)

~1.65 Singlet 3H Methyl protons (-CH₃)

Table 2.2: ¹³C NMR Spectroscopic Data
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Chemical Shift (ppm) Assignment

143.9 Quaternary aromatic carbon (C-Ar)

128.1 Aromatic CH

127.8 Aromatic CH

125.1 Aromatic CH

108.9 Ketal carbon (O-C-O)

64.6 Ethylene glycol carbons (-OCH₂CH₂O-)

27.2 Methyl carbon (-CH₃)

Table 2.3: IR Spectroscopic Data (Vapor Phase)

Wavenumber (cm⁻¹) Intensity Assignment

~3060 Weak Aromatic C-H stretch

~2980, 2890 Medium Aliphatic C-H stretch

~1450, 1500 Medium Aromatic C=C stretch

~1200-1000 Strong C-O stretch (ketal)

Table 2.4: Mass Spectrometry Data (Electron Ionization)

m/z Relative Intensity Assignment

149 High [M - CH₃]⁺

105 High [C₆H₅CO]⁺

87 Medium [M - C₆H₅]⁺

77 Medium [C₆H₅]⁺

Section 3: Experimental Protocols

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8808167?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3.1: Synthesis of Acetophenone Ethylene Ketal
This protocol is adapted from standard acid-catalyzed ketalization reactions.

Materials:

Acetophenone (1.0 eq)

Ethylene glycol (1.2 eq)

p-Toluenesulfonic acid (p-TSA) (0.05 eq)

Toluene

Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate

Equipment:

Round-bottom flask

Dean-Stark apparatus

Condenser

Magnetic stirrer and stir bar

Separatory funnel

Rotary evaporator

Procedure:

To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic

stir bar, add acetophenone (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-

toluenesulfonic acid (0.05 eq).
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Add a sufficient amount of toluene to fill the Dean-Stark trap and allow for reflux.

Heat the reaction mixture to reflux and monitor the azeotropic removal of water in the Dean-

Stark trap.

Continue refluxing until no more water is collected, indicating the completion of the reaction.

Cool the reaction mixture to room temperature.

Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate

solution to neutralize the acid catalyst.

Wash the organic layer with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure using a rotary evaporator to yield the crude product.

The crude product can be further purified by vacuum distillation.

Section 4: Visualizations
4.1: Synthesis Workflow

Acetophenone, Ethylene Glycol,
p-TSA, Toluene

Reflux with
Dean-Stark Trap

1. Quench with NaHCO₃

2. Wash with Brine
3. Dry with MgSO₄

Vacuum Distillation Acetophenone Ethylene Ketal

Click to download full resolution via product page

Caption: Workflow for the synthesis of acetophenone ethylene ketal.

4.2: Analytical Workflow
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Spectroscopic Analysis

NMR Spectroscopy
(¹H and ¹³C)

Structure Confirmation

IR Spectroscopy Mass Spectrometry

Purified Acetophenone
Ethylene Ketal

Click to download full resolution via product page

Caption: Analytical workflow for the characterization of acetophenone ethylene ketal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8808167?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8808167?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

